1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol
Description
Contextualization of Tetrazole-5-Thiol Scaffolds in Medicinal Chemistry and Chemical Biology
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a prominent feature in a variety of bioactive compounds. Although not found in natural products, its unique physicochemical properties have made it a valuable tool for medicinal chemists. isfcppharmaspire.com The tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group. mdpi.comeurekaselect.com This substitution can enhance the metabolic stability and lipophilicity of a parent compound, potentially improving its pharmacokinetic profile. eurekaselect.com The tetrazole ring's high density of nitrogen atoms makes it electron-deficient and polar, enabling it to participate in diverse hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. nih.gov
Within this class, the tetrazole-5-thiol (or 5-mercaptotetrazole) scaffold possesses distinct properties. The thiol group provides a key site for substitution, allowing for the synthesis of a wide array of derivatives. researchgate.net Furthermore, the nitrogen atoms of the tetrazole ring, combined with the sulfur atom of the thiol group, act as effective metal-coordinating ligands. This has led to the development of tetrazole-based complexes for various applications. The ability to engage in these specific interactions makes the tetrazole-5-thiol scaffold a versatile building block in the design of enzyme inhibitors and other targeted molecular probes.
Significance of Thiophene-Containing Heterocycles in Bioactive Molecules
Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is a constituent of numerous natural products and synthetic pharmacologically active compounds. mdpi.com Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, yet its heteroatom imparts distinct electronic properties and potential for specific interactions. The sulfur atom is electron-rich and can engage with biological targets, while the ring itself can participate in π-stacking interactions. nih.gov
The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide spectrum of approved drugs with diverse therapeutic applications. researchgate.net Thiophene derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.net The versatility of thiophene chemistry allows for precise functionalization at various positions on the ring, enabling the fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and biological activity. mdpi.com The combination of a thiophene ring with other heterocyclic systems is a common strategy to enhance biological potency and spectrum of activity. nih.gov
Research Rationale and Scope for 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol Systems
The rationale for investigating this compound stems from the hypothesis that combining the unique features of the tetrazole-5-thiol scaffold and the thiophene ring via a flexible ethyl linker could yield novel bioactive agents. This molecular design integrates the tetrazole's potential as a metabolically stable bioisostere and hydrogen bonding participant with the thiophene's established role as a privileged pharmacophore capable of specific interactions with biological targets. mdpi.comnih.gov The ethyl linker provides rotational freedom, allowing the two heterocyclic systems to adopt optimal orientations for binding within a target site, such as an enzyme's active site or a receptor pocket.
Research into this system would logically focus on synthesizing the target compound and evaluating its potential across several areas of chemical biology. A primary avenue of investigation would be its antimicrobial properties. Studies on closely related scaffolds, such as 5-(thiophen-2-yl)-1H-tetrazole, have shown promising antibacterial activity against a range of pathogens. researchgate.netscispace.com This suggests that the core thiophene-tetrazole structure possesses intrinsic antimicrobial potential.
The scope of research would involve synthesizing this compound and a library of related derivatives to establish structure-activity relationships (SAR). These compounds would be screened against panels of clinically relevant bacteria and fungi to determine their spectrum of activity and potency, often measured as the Minimum Inhibitory Concentration (MIC).
Below is an illustrative data table based on published findings for the closely related analog, 5-(thiophen-2-yl)-1H-tetrazole, which provides a basis for the potential antimicrobial activity of the target compound.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) of 5-(thiophen-2-yl)-1H-tetrazole (mg/mL) |
|---|---|---|
| Escherichia coli (ATCC 25922) | Gram-Negative | 0.62 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 1.25 |
| Staphylococcus aureus (ATCC 25923) | Gram-Positive | 1.25 |
| Bacillus subtilis (ATCC 6633) | Gram-Positive | 1.25 |
Data derived from studies on the analog 5-(thiophen-2-yl)-1H-tetrazole. researchgate.net
Further investigations could explore other potential biological activities, such as enzyme inhibition or anti-inflammatory effects, given the broad bioactivity profile of both parent heterocycles. mdpi.comresearchgate.net The thiol group on the tetrazole ring also presents an opportunity for further functionalization, allowing the molecule to be used as a platform for developing more complex chemical probes or drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-thiophen-2-ylethyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c12-7-8-9-10-11(7)4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJFBTYTMIJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 2 Thien 2 Ylethyl 1h Tetrazole 5 Thiol and Its Analogues
Established Synthetic Pathways for 1-Substituted-1H-tetrazole-5-thiols
The synthesis of 1-substituted-1H-tetrazole-5-thiols is primarily achieved through the construction of the tetrazole ring from suitable precursors, followed by or concurrent with the introduction of the desired substituent at the N1 position. Two of the most common and versatile methods are cycloaddition reactions and alkylation/thioalkylation approaches.
Cycloaddition Reactions in Tetrazole Synthesis
The [3+2] cycloaddition reaction is a cornerstone in the synthesis of tetrazoles. This reaction typically involves the combination of a nitrile with an azide to form the tetrazole ring. The most direct method for forming 5-substituted-1H-tetrazoles is the formal [2+3] cycloaddition of azides and nitriles. Various catalysts, including metal salts like zinc(II) chloride and copper(II) sulfate, as well as amine salts, have been employed to facilitate this reaction under milder conditions and improve yields. The reaction often proceeds smoothly in solvents like dimethylformamide (DMF). Lewis acids and Brønsted acids can also catalyze the reaction by activating the nitrile substrate, leading to enhanced reaction rates. Microwave-assisted synthesis has also been shown to accelerate the conversion of nitriles to 5-substituted 1H-tetrazoles.
Another important cycloaddition pathway involves the reaction of isothiocyanates with sodium azide. This method directly leads to the formation of 1-substituted-1H-tetrazole-5-thiones (the tautomeric form of -thiols). This approach is particularly relevant for the synthesis of the target compound, as the 2-(thien-2-ylethyl) substituent can be introduced via the corresponding isothiocyanate.
Alkylation and Thioalkylation Approaches to 1H-Tetrazole-5-thiols
Alkylation of a pre-formed 1H-tetrazole-5-thiol ring is another common strategy for the synthesis of 1-substituted derivatives. This method involves the reaction of the tetrazole-5-thiol with an appropriate alkylating agent, such as an alkyl halide. However, a significant challenge in this approach is controlling the regioselectivity of the alkylation, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, as well as at the sulfur atom. The preferential formation of 2,5-disubstituted tetrazoles has been reported under certain conditions, such as the diazotization of aliphatic amines.
Thioalkylation, on the other hand, involves the introduction of a sulfur-containing substituent. For the synthesis of 5-thio-substituted tetrazoles, a common method is the reaction of a 1-substituted tetrazole with a sulfur nucleophile. However, for the target compound, where the substituent is on the nitrogen atom, this approach is less direct.
Design and Elaboration of Novel Synthetic Routes to 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol
The synthesis of the specifically named compound, this compound, is not extensively detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies, primarily involving the synthesis of a key precursor followed by the construction of the tetrazole-5-thiol moiety.
Precursor Synthesis and Functionalization with Thiophene (B33073) Moieties
The key precursor for introducing the 2-(thien-2-ylethyl) group is 2-(thiophen-2-yl)ethan-1-amine. Several synthetic routes to this amine have been reported. One common method involves the reduction of 2-(thiophen-2-yl)acetonitrile. The synthesis of 2-(thiophen-2-yl)acetonitrile can be achieved through various methods, including the reaction of 2-chloromethylthiophene with sodium cyanide. Another approach to 2-(thiophen-2-yl)ethan-1-amine starts from thiophene, which can be brominated to 2-bromothiophene. The Grignard reagent of 2-bromothiophene can then react with ethylene oxide to yield 2-(thiophen-2-yl)ethanol, which can be subsequently converted to the amine.
Once 2-(thiophen-2-yl)ethan-1-amine is obtained, it can be converted to the corresponding 2-(thiophen-2-yl)ethyl isothiocyanate. This transformation is a crucial step in one of the most promising synthetic strategies for the target molecule. The reaction of primary amines with carbon disulfide is a well-established method for the preparation of isothiocyanates.
Advanced One-Pot Synthesis Techniques for 1H-Tetrazole-5-thiol Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of 1-substituted-1H-tetrazole-5-thiols, a one-pot reaction starting from an amine is highly desirable. A plausible one-pot synthesis of this compound would involve the in situ formation of the isothiocyanate from 2-(thiophen-2-yl)ethan-1-amine and carbon disulfide, followed by the addition of sodium azide to facilitate the cyclization to the tetrazole-5-thiol. This approach avoids the isolation of the potentially volatile and pungent isothiocyanate intermediate.
Treatments of organic isothiocyanates with sodium azide in the presence of a catalyst in water at room temperature have been shown to produce 1-substituted tetrazole-5-thiones in good yields. This methodology could be adapted for a one-pot synthesis of the target compound.
Optimization of Reaction Parameters and Yields for Scalable Synthesis
For any synthetic route to be practical, especially for potential industrial applications, optimization of reaction parameters to maximize yield and ensure scalability is crucial. Key parameters that influence the outcome of the synthesis of 1-substituted-1H-tetrazole-5-thiols include the choice of solvent, catalyst, reaction temperature, and reaction time.
In the cycloaddition of nitriles and azides, the use of catalysts like zinc salts has been shown to be effective. For the synthesis from isothiocyanates, the reaction can be performed in water, which is an environmentally benign solvent. The reaction temperature can significantly impact the reaction rate and the formation of byproducts. While some methods require elevated temperatures, others can proceed at room temperature. The reaction time is another critical factor; monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
For scalable synthesis, flow chemistry in microreactors presents a safe and efficient alternative to traditional batch processes, especially when dealing with potentially hazardous reagents like azides. A high-temperature microreactor approach has been successfully used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid, offering a scalable and safe method.
Table 1: Comparison of Catalysts for [3+2] Cycloaddition of Nitriles and Sodium Azide
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc(II) chloride | Isopropanol | Reflux | 12-24 | 85-95 | |
| Copper(II) sulfate | DMSO | 120 | 0.5-5 | 80-95 | |
| Amine salts | DMF | 110 | 8 | 84-93 | |
| Silica sulfuric acid | DMF | Reflux | 2-4 | 72-95 |
Table 2: Proposed Reaction Conditions for the One-Pot Synthesis of this compound
| Step | Reagents | Solvent | Temperature (°C) |
| 1. Isothiocyanate formation | 2-(thiophen-2-yl)ethan-1-amine, Carbon disulfide | Ethanol/Water | Room Temperature to 60 |
| 2. Cyclization | Sodium azide | Water | Room Temperature to Reflux |
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of this compound from 2-(2-isothiocyanatoethyl)thiophene and sodium azide presents important considerations regarding chemo- and regioselectivity.
Chemoselectivity: The primary chemoselectivity issue in this synthesis is the selective reaction of the azide with the isothiocyanate group without affecting other potentially reactive functional groups that might be present in more complex analogues. The isothiocyanate group is highly electrophilic and readily attacked by the azide nucleophile, making this reaction generally very selective.
Regioselectivity: A more significant challenge is the regioselectivity of the azide addition to the isothiocyanate. The cyclization can theoretically proceed in two different ways, leading to the formation of two possible regioisomers: the 1,5-disubstituted tetrazole and the 2,5-disubstituted tetrazole.

However, in the case of alkyl isothiocyanates, the reaction is generally found to be highly regioselective, yielding predominantly the 1,5-disubstituted isomer. cdnsciencepub.com This selectivity is governed by a combination of steric and electronic factors of the substituent attached to the isothiocyanate group.
Steric Effects: The steric bulk of the substituent can also play a crucial role in directing the regioselectivity. While detailed studies on the 2-(thien-2-yl)ethyl group are not extensively documented in the provided search results, it is generally accepted that steric hindrance can influence the approach of the azide ion and the subsequent cyclization pathway. nih.gov However, for most alkyl groups, the formation of the 1,5-disubstituted product is favored.
The table below summarizes the general observations on the influence of substituent types on the outcome of the reaction between organic isothiocyanates and sodium azide, based on the available literature.
| Substituent Type (R-NCS) | Predominant Isomer | General Yield | Key Influencing Factors |
| Alkyl | 1,5-disubstituted | Good to Excellent | High regioselectivity is generally observed. |
| Aryl | 1,5-disubstituted | Good to Excellent | Electronic effects of ring substituents can influence reaction rates. |
| Electron-donating groups | 1,5-disubstituted | Can be lower | Reduced electrophilicity of the isothiocyanate carbon. cdnsciencepub.com |
| Electron-withdrawing groups | 1,5-disubstituted | Generally good | Increased electrophilicity of the isothiocyanate carbon can facilitate the initial azide attack. nih.gov |
For the specific synthesis of this compound, the 2-(thien-2-yl)ethyl group is considered an alkyl-type substituent with a heteroaromatic component. Based on the general trends observed for alkyl isothiocyanates, the formation of the 1,5-disubstituted isomer is the expected and major outcome. The thiophene moiety is not expected to introduce significant steric hindrance that would alter this preference. Therefore, the reaction of 2-(2-isothiocyanatoethyl)thiophene with sodium azide is a reliable method for the regioselective synthesis of the desired this compound.
Structural and Conformational Investigations of 1 2 Thien 2 Ylethyl 1h Tetrazole 5 Thiol Systems
Spectroscopic Characterization Techniques for Structural Elucidation
The definitive structure of 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol is established through a synergistic application of high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides unique and complementary information regarding the molecular framework, elemental composition, and functional groups present.
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide conclusive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the thienylethyl substituent. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 6.9-7.4 ppm) as a set of multiplets. The two methylene groups (-CH₂-CH₂-) of the ethyl linker would present as two triplets in the δ 3.0-4.5 ppm range, with their exact chemical shifts influenced by the adjacent heterocyclic rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by showing the expected number of carbon signals. The C5 carbon of the tetrazole ring is particularly diagnostic, with its chemical shift being highly sensitive to the thiol-thione tautomeric equilibrium. In related 1-alkyl-1H-tetrazole-5-thiol compounds, which predominantly exist in the thione form, this carbon typically resonates in the δ 160-165 ppm region nih.gov.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Thiophene C3-H | ~6.9-7.0 (multiplet) | ~125.0 |
| Thiophene C4-H | ~6.9-7.0 (multiplet) | ~127.0 |
| Thiophene C5-H | ~7.2-7.4 (multiplet) | ~124.0 |
| Thiophene C2 | - | ~140.0 |
| N-CH₂- | ~4.4-4.6 (triplet) | ~45-50 |
| Thiophene-CH₂- | ~3.2-3.4 (triplet) | ~28-32 |
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₇H₈N₄S₂), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern in the mass spectrum offers further structural confirmation. Key fragmentation pathways for tetrazole derivatives include the loss of a nitrogen molecule (N₂), which is a characteristic feature nih.govlifesciencesite.com. Other expected fragmentations for the title compound would involve the cleavage of the ethyl linker, leading to fragments corresponding to the thienylethyl cation and the tetrazole-5-thiol moiety libretexts.org.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Possible Fragment Identity |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 184 | [M - N₂]⁺ |
| 111 | [C₄H₃S-CH₂CH₂]⁺ (Thienylethyl cation) |
| 101 | [CN₄HS]⁺ (Tetrazole-5-thiol fragment) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display absorptions corresponding to both the thienylethyl group and the tetrazole-5-thiol ring.
Crucially, IR spectroscopy can help to investigate the thiol-thione tautomerism. The presence of a strong band around 1100-1300 cm⁻¹ is indicative of a C=S (thione) group, while a weak absorption near 2500-2600 cm⁻¹ would suggest the presence of an S-H (thiol) bond pnrjournal.com. For N-substituted tetrazole-5-thiols, the thione tautomer is generally favored . Other significant bands would include C-H stretching vibrations from the thiophene ring and the ethyl chain, C=C and C-S stretching from the thiophene ring, and various stretching modes (N=N, C=N) from the tetrazole ring pnrjournal.comresearchgate.netbsu.by.
Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3120 | C-H stretch (Thiophene ring) |
| 2850-2960 | C-H stretch (Ethyl group) |
| ~1600 | C=N stretch (Tetrazole ring) |
| ~1450-1550 | N=N stretch (Tetrazole ring) |
| ~1400-1500 | C=C stretch (Thiophene ring) |
| ~1100-1300 | C=S stretch (Thione tautomer) |
Stereochemical Analysis and Conformational Preferences
The compound this compound does not possess any chiral centers, and therefore does not exhibit stereoisomerism. However, its flexibility allows for a variety of spatial arrangements, or conformations, due to rotation around its single bonds. The key rotatable bonds are:
The N1(tetrazole)—C(ethyl) bond
The C(ethyl)—C(ethyl) bond
The C(ethyl)—C2(thiophene) bond
It is likely that the molecule preferentially adopts an extended or anti-periplanar conformation, where the two heterocyclic rings are positioned as far apart as possible. This arrangement minimizes unfavorable transannular non-bonded interactions. Intramolecular interactions, such as hydrogen bonding, can also influence conformational stability in related structures, although they are not anticipated to be a dominant factor for this specific molecule in its thione form nih.govnih.gov. The conformational flexibility of the ethyl linker allows the molecule to adapt its shape in different environments, such as in solution or when binding to a biological target.
Tautomeric Equilibria in 1H-Tetrazole-5-thiol Derivatives and their Impact on Reactivity
A critical aspect of the chemistry of 1H-tetrazole-5-thiol and its derivatives is the existence of tautomeric equilibria. For N-substituted derivatives like this compound, the equilibrium is between the thiol form and the thione form (1-(2-thien-2-ylethyl)-1,4-dihydro-5H-tetrazole-5-thione). researchgate.netnih.gov
Theoretical and experimental studies on various 1-substituted-1H-tetrazole-5-thiols have consistently shown that the equilibrium strongly favors the thione tautomer in the solid state and in various solvents . This preference is attributed to the greater thermodynamic stability of the thione form. The nature of the substituent at the N1 position can influence the position of this equilibrium, but for alkyl substituents like the thienylethyl group, the thione form is expected to be the predominant species.
This tautomeric equilibrium has a profound impact on the compound's reactivity, as it possesses multiple nucleophilic sites—a phenomenon known as ambident reactivity nih.gov.
Reactivity of the Thiol Tautomer: Although a minor component at equilibrium, the thiol form can react via its highly nucleophilic sulfur atom. In the presence of strong bases and electrophiles, reactions such as S-alkylation and S-acylation can occur.
Reactivity of the Thione Tautomer: The predominant thione form can react at either the sulfur atom or one of the ring nitrogen atoms (typically N4). The outcome of a reaction with an electrophile depends on factors such as the nature of the electrophile (hard vs. soft), the solvent, and the reaction temperature. For instance, alkylation reactions can yield mixtures of both S- and N-alkylated products, demonstrating the dual nucleophilic character of the molecule nih.gov.
Understanding this tautomeric balance is therefore essential for predicting and controlling the chemical behavior of this compound in synthetic transformations.
Reactivity and Chemical Transformations of 1 2 Thien 2 Ylethyl 1h Tetrazole 5 Thiol
Derivatization Strategies and Functional Group Interconversions
The 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol molecule offers two primary sites for derivatization: the thiol group (-SH) and the nitrogen atoms of the tetrazole ring.
Derivatization of the Thiol Group:
The thiol group is expected to be the most reactive site for many derivatization reactions due to its nucleophilicity and acidity.
Alkylation: The sulfur atom can be readily alkylated by reacting the compound with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This would lead to the formation of the corresponding thioethers. The choice of base and solvent would be critical to control the selectivity of the reaction, as the tetrazole ring nitrogens also possess nucleophilic character. researchgate.netnih.gov
Oxidation: The thiol group can be oxidized to form a disulfide bridge, yielding a dimer of the parent molecule. This transformation can often be achieved using mild oxidizing agents like iodine or hydrogen peroxide. Further oxidation under stronger conditions could potentially lead to the formation of sulfinic or sulfonic acids. scirp.org
Thiol-Ene "Click" Reaction: The thiol group could potentially participate in thiol-ene reactions with compounds containing a carbon-carbon double bond (alkenes). This reaction, often initiated by radicals or light, provides an efficient method for forming carbon-sulfur bonds.
Michael Addition: As a soft nucleophile, the thiolate anion (formed by deprotonation of the thiol) is expected to undergo Michael addition to α,β-unsaturated carbonyl compounds. nih.gov
Functional Group Interconversions involving the Tetrazole Ring:
While the thiol group is generally more reactive, the tetrazole ring can also be involved in certain transformations. The N-H proton of the tetrazole ring is acidic and can participate in acid-base reactions. nih.gov
Exploration of Novel Chemical Reactions Involving the Tetrazole-5-thiol Moiety
The unique combination of the thienyl, ethyl, and tetrazole-5-thiol moieties in this compound suggests potential for novel chemical reactions.
Cycloaddition Reactions: The tetrazole ring itself, or the thienyl group, could potentially participate in cycloaddition reactions under specific conditions, although such reactivity is not commonly reported for tetrazole-5-thiols. rsc.org
Multicomponent Reactions: The presence of multiple functional groups makes this compound a potential candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nih.gov
Coordination Chemistry: The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group are potential coordination sites for metal ions. The study of its coordination chemistry could lead to the synthesis of novel metal-organic frameworks or coordination polymers with interesting catalytic or material properties.
Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies for reactions involving this compound are not available. However, based on related systems, several mechanistic aspects can be considered for future investigation.
Tautomerism: The tetrazole-5-thiol moiety can exist in tautomeric forms, namely the thiol and thione forms. The position of this equilibrium would be influenced by the solvent, temperature, and the nature of the N-substituent. Understanding this tautomerism is crucial as it would dictate the reactivity of the molecule. For instance, in reactions with electrophiles, the ambident nature of the tetrazole-5-thiolate anion could lead to either S- or N-substituted products. nih.govbeilstein-journals.org
Nucleophilic Substitution: For reactions such as alkylation, a detailed kinetic study could elucidate the SN2 mechanism and the relative nucleophilicity of the sulfur versus the nitrogen atoms. Solvent effects would be expected to play a significant role in modulating the reaction pathway and product distribution.
Oxidative Coupling: The mechanism of the dimerization through disulfide bond formation would likely involve a radical or an ionic pathway, depending on the oxidant used. In-situ spectroscopic techniques could be employed to identify any reactive intermediates. scirp.org
The reactivity of this compound presents a fertile ground for future research. Experimental studies are needed to validate the predicted reactivity and to explore the full potential of this interesting heterocyclic compound.
Computational Chemistry and Molecular Modeling of 1 2 Thien 2 Ylethyl 1h Tetrazole 5 Thiol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into electron distribution, orbital energies, and reactivity, which are essential for predicting chemical behavior.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with biological targets. An MD simulation of 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol, likely in a solvated environment, would reveal its stable conformations and the dynamics of its interaction with a specific protein target, information that is crucial for understanding its potential biological activity. Studies on similar heterocyclic compounds often use MD to assess the stability of ligand-receptor complexes.
Molecular Docking Studies for Predictive Binding Affinity and Mode of Action
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action.
In Silico ADMET Prediction and Pharmacokinetic Profiling
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in the early phases of drug discovery. It utilizes computational models to forecast the pharmacokinetic and toxicological properties of a compound, thereby reducing the reliance on costly and time-consuming experimental assays. For novel compounds based on the this compound scaffold, ADMET profiling is instrumental in identifying potential liabilities and guiding medicinal chemistry efforts toward derivatives with more favorable drug-like properties.
The predictive models for ADMET parameters are typically built on large datasets of experimentally determined properties of diverse chemical structures. Various computational approaches, such as quantitative structure-property relationship (QSPR) models, are employed to correlate the chemical structure of a molecule with its ADMET profile. Key parameters evaluated during an in silico ADMET assessment for derivatives of this compound would likely include:
Absorption: Predictions of oral bioavailability are often guided by Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Parameters such as Caco-2 cell permeability and human intestinal absorption are also simulated to estimate the extent of drug absorption from the gastrointestinal tract. researchgate.net
Distribution: The volume of distribution (VD) and plasma protein binding (PPB) are key predictors of how a drug distributes throughout the body. Computational models can estimate these parameters based on the physicochemical properties of the compound.
Metabolism: The susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes is a crucial consideration. In silico models can predict which CYP isoforms are likely to metabolize the compound, helping to anticipate potential drug-drug interactions.
Excretion: Predictions of renal and hepatic clearance provide insights into the primary routes of elimination for the compound and its metabolites.
Toxicity: A range of toxicological endpoints can be predicted computationally, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
The following interactive table represents a hypothetical in silico ADMET profile for a series of derivatives of this compound, illustrating the type of data generated in such studies.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Caco-2 Permeability (nm/s) | Human Intestinal Absorption (%) | CYP2D6 Inhibition | hERG Inhibition |
| Parent Scaffold | 226.32 | 2.1 | 1 | 5 | Moderate | High | Low | Low |
| Derivative A | 284.38 | 2.8 | 1 | 6 | High | High | Low | Low |
| Derivative B | 312.41 | 3.2 | 2 | 5 | Moderate | Moderate | High | Low |
| Derivative C | 254.35 | 1.9 | 1 | 5 | High | High | Low | Low |
This predictive data allows researchers to prioritize the synthesis of compounds with the most promising pharmacokinetic profiles, thereby optimizing the allocation of resources.
Structure-Based Drug Design (SBDD) Approaches Leveraging this compound Scaffold
Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize ligands. nih.gov When the this compound scaffold is identified as a hit or a fragment with activity against a specific target, SBDD can be employed to rationally design more potent and selective derivatives.
The process of SBDD generally involves the following key steps:
Target Identification and Validation: The biological target implicated in a disease is identified and its three-dimensional structure is determined, often through techniques like X-ray crystallography or NMR spectroscopy. nih.gov
Binding Site Analysis: The active site or allosteric binding pockets of the target are characterized to understand the key amino acid residues involved in ligand recognition and binding.
Molecular Docking: Computational docking simulations are performed to predict the binding mode and affinity of the this compound scaffold and its derivatives within the target's binding site. researchgate.net These simulations provide insights into the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Rational Design of Derivatives: Based on the docking poses, medicinal chemists can design modifications to the scaffold to enhance its binding affinity and selectivity. For instance, functional groups can be introduced to form additional favorable interactions with the target protein. The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group, which can be a key interaction motif. beilstein-archives.org
Iterative Optimization: The newly designed derivatives are synthesized and their biological activity is evaluated. The experimental data is then used to refine the computational models, and the SBDD cycle is repeated to further optimize the lead compounds.
The following interactive table illustrates hypothetical results from a molecular docking study of this compound derivatives against a hypothetical protein kinase target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Parent Scaffold | -7.5 | Lys78, Glu95, Leu150 | 2 |
| Derivative A | -9.2 | Lys78, Glu95, Asp165, Leu150 | 4 |
| Derivative B | -8.1 | Lys78, Leu150 | 2 |
| Derivative C | -8.8 | Lys78, Glu95, Phe164 | 3 |
Through these iterative cycles of design, synthesis, and testing, SBDD can significantly accelerate the development of potent and selective drug candidates based on the this compound scaffold.
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 1 2 Thien 2 Ylethyl 1h Tetrazole 5 Thiol Analogues
Enzyme Inhibition and Receptor Modulation Assays
The unique structural features of 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol—namely the tetrazole-5-thiol core, the flexible ethyl linker, and the thienyl group—suggest that its analogues could interact with a variety of biological targets. The tetrazole ring, in particular, is a well-known bioisostere for carboxylic acid and amide moieties, valued in medicinal chemistry for its metabolic stability and favorable physicochemical properties researchgate.net.
Cholinesterase Enzyme Inhibition Studies
Analogues of this compound are potential candidates for the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. Studies on other tetrazole derivatives have demonstrated their ability to inhibit AChE. For instance, novel derivatives featuring a (pyridine-2-yl)tetrazol scaffold have shown inhibitory activity against AChE researchgate.net. Molecular docking simulations from these studies suggest that compounds with stronger nucleophilic substituents exhibit more potent AChE inhibition due to an increased number of hydrogen bonds within the enzyme's active site researchgate.net.
One study reported that a synthesized tetrazole derivative achieved 23.7% inhibition of AChE at a concentration of 75 µM researchgate.net. This indicates that the tetrazole scaffold can serve as a foundational element for designing effective cholinesterase inhibitors.
Cyclooxygenase (COX) Enzyme Selectivity and Inhibition
The tetrazole moiety is also a key feature in the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. Research on novel 1,5-disubstituted tetrazoles has identified compounds with significant COX-2 inhibitory potency and selectivity nih.gov.
In one study, a series of 5-substituted 1H-tetrazoles were prepared and tested for COX-1 and COX-2 inhibition. While compounds containing a methylsulfonyl or sulfonamide group—common COX-2 pharmacophores—showed low inhibitory potency, the most potent compounds exhibited IC₅₀ values of 6 and 7 µM for COX-2, with all tested compounds having IC₅₀ values greater than 100 µM for COX-1, indicating high selectivity nih.gov. Another investigation into 1,5-disubstituted tetrazoles found that a derivative, compound 4i , demonstrated superior inhibition potency and selectivity for the COX-2 enzyme (IC₅₀ = 3µM) over the COX-1 isoenzyme (IC₅₀ > 200µM) nih.gov.
Epidermal Growth Factor Receptor (EGFR) Inhibition Analysis
Analogues incorporating heterocyclic systems similar to the thienyl and tetrazole groups have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy dovepress.com. Thiazolyl-pyrazoline derivatives, for example, have been synthesized and evaluated for their EGFR inhibitory activity, demonstrating significant potency nih.govnih.gov.
In one study, tested thiazolyl-pyrazolines showed significant sub-micromolar EGFR inhibitory actions, with IC₅₀ values of 83, 262, 171, and 305 nM, compared to the reference drug erlotinib (IC₅₀ = 57 nM) nih.gov. Another report described a dihydropyrazole thiazole hybrid that inhibited EGFR with an IC₅₀ of 31.8 nM dovepress.com. Furthermore, certain pyrazolyl-thiazole derivatives have exhibited potent dual inhibitory activity against both HER-2 and EGFR nih.gov. These findings suggest that hybrid molecules containing multiple heterocyclic rings can effectively target EGFR.
| Compound Type | EGFR IC₅₀ | Reference |
|---|---|---|
| Thiazolyl-pyrazoline 7b | 83 nM | nih.gov |
| Thiazolyl-pyrazoline 7g | 262 nM | nih.gov |
| Dihydropyrazole thiazole hybrid V | 31.8 nM | dovepress.com |
| Pyrazolyl-thiazole 5a | 60 nM | nih.gov |
Other Biologically Relevant Enzyme Targets (e.g., telomerase, FAK, TRAP1)
The structural framework of this compound analogues suggests their potential to interact with other crucial enzyme targets. For instance, tetrazole derivatives have been investigated as inhibitors of tubulin polymerization, a target for anticancer drugs. A novel family of tetrazole derivatives was found to have remarkable antimitotic effects, particularly against glioblastoma cells, by targeting tubulin nih.gov. These compounds were shown to inhibit tubulin polymerization, arrest cells in the G2/M phase of the cell cycle, and induce apoptosis nih.gov. One such compound exhibited an IC₅₀ of 45 nM against HeLa cells nih.gov. This highlights the versatility of the tetrazole scaffold in targeting diverse and biologically significant enzymes beyond the more commonly studied kinases and hydrolases.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological potency of tetrazole-based compounds is highly dependent on the nature and position of their substituents. A comprehensive analysis of the structure-activity relationships (SAR) of related analogues provides a roadmap for designing more potent and selective molecules.
Elucidation of Key Structural Features for Biological Potency
Several key structural features have been identified as crucial for the biological potency of tetrazole-containing compounds across different enzyme targets.
For COX-2 Inhibition : In the 1,5-disubstituted tetrazole series, having a 4-methylsulfonyl phenyl group at the C-1 position of the tetrazole ring was a key modification. The length and nature of linkers attached to the N-1 phenyl group also played a critical role in determining potency and selectivity nih.gov.
For Cholinesterase Inhibition : The inhibitory activity of (pyridine-2-yl)tetrazol derivatives against AChE was found to be influenced by the nucleophilicity of substituents. Stronger nucleophilic groups appeared to enhance inhibitory activity by forming a greater number of hydrogen bonds with the enzyme's active site researchgate.net.
For Antimicrobial Activity : In a series of thioacetamide-triazoles, the 1,2,3-triazole moiety, a close relative of the tetrazole ring, was found to be critical for potency. Specifically, the triazole NH group was deemed essential for the activation of the compound by the bacterial enzyme CysK mdpi.com. In contrast, substitutions on an adjacent aryl ring were generally well-tolerated, allowing for modulation of physicochemical properties without a significant loss of activity mdpi.com. Similarly, for other antimicrobial thiazole derivatives, the presence of electron-donating groups was associated with enhanced antifungal activity nih.gov.
These SAR insights underscore the importance of the tetrazole ring as a central scaffold whose biological activity can be finely tuned through specific substitutions on its periphery. The thienyl group in the title compound likely serves to modulate lipophilicity and potential π-π stacking interactions within enzyme binding pockets, while the ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.
Design Principles for Enhanced Bioactivity
The design of analogues of this compound with potentially enhanced biological activity would likely be guided by several key medicinal chemistry principles. These principles focus on modifying the core structure to optimize its interaction with biological targets, improve its physicochemical properties, and enhance its metabolic stability.
A primary design consideration involves the modification of the thiophene (B33073) ring. The thiophene moiety is often considered a bioisostere of a phenyl ring and can engage in various interactions with biological targets nih.gov. The electronic properties of the thiophene ring can be modulated by introducing electron-donating or electron-withdrawing substituents. For instance, the placement of small, electron-donating groups could enhance binding affinity to a target protein. Conversely, the introduction of halogen atoms could alter the lipophilicity and metabolic stability of the compound.
The ethyl linker between the thiophene and tetrazole rings also presents an opportunity for modification. Altering the length or rigidity of this linker could optimize the spatial orientation of the two heterocyclic rings, potentially leading to a more favorable conformation for binding to a biological target. Introducing conformational constraints, such as by incorporating a double bond or a small ring, could lock the molecule in a bioactive conformation, thereby increasing potency.
Finally, the tetrazole-5-thiol moiety itself is a critical pharmacophore. The acidity of the tetrazole ring, which is comparable to that of a carboxylic acid, is a key feature that often dictates its biological activity rug.nl. Alkylation or acylation of the thiol group can be explored to create prodrugs or to modulate the compound's lipophilicity and cell permeability. The nitrogen atoms of the tetrazole ring also offer potential sites for substitution, which could influence the molecule's electronic distribution and hydrogen bonding capacity.
Bioisosteric Replacements and Their Impact on Activity Profile
Thiophene Ring Replacements:
The thiophene ring can be replaced by other five- or six-membered aromatic or heteroaromatic rings to explore the impact on biological activity.
| Bioisosteric Replacement for Thiophene | Potential Impact on Activity Profile |
| Phenyl Ring | May alter hydrophobic interactions and aromatic stacking with the target protein. Substituents on the phenyl ring would allow for a fine-tuning of electronic and steric properties. |
| Furan Ring | The more polar oxygen atom in the furan ring could introduce new hydrogen bond accepting capabilities, potentially altering target interactions and solubility. |
| Pyrazole or Triazole Ring | The additional nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, offering different interaction patterns with biological targets compared to the thiophene ring. |
Tetrazole-5-thiol Moiety Replacements:
The tetrazole-5-thiol group is a well-known bioisostere of a carboxylic acid. However, other acidic heterocycles can also be employed to modulate the acidity and lipophilicity of the molecule.
| Bioisosteric Replacement for Tetrazole-5-thiol | Potential Impact on Activity Profile |
| Carboxylic Acid | While being a classic bioisostere, a carboxylic acid group is generally more polar and may lead to different pharmacokinetic properties, such as lower cell permeability. |
| 1,2,4-Oxadiazol-5(4H)-one | This heterocycle is also considered a carboxylic acid bioisostere but with potentially different electronic and solubility characteristics that could influence target binding and ADME properties. |
| Thiazolidinedione | This moiety can act as a hydrogen bond donor and acceptor and has been incorporated into various biologically active compounds. Its acidic nature is generally weaker than that of a tetrazole. |
The systematic application of these design principles and bioisosteric replacements would be essential in developing a comprehensive SAR for this class of compounds. Such studies would ideally involve the synthesis of a focused library of analogues and their evaluation in relevant in vitro biological assays to identify key structural features that govern their activity.
Future Perspectives and Emerging Research Avenues for 1 2 Thien 2 Ylethyl 1h Tetrazole 5 Thiol
Development of Next-Generation Analogues with Tuned Biological Profiles
A primary avenue for future research is the rational design and synthesis of next-generation analogues of 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol to achieve more potent and selective biological activity. The structural versatility of the parent molecule allows for systematic modifications at several key positions to explore the structure-activity relationship (SAR).
Key modification strategies would include:
Thiophene (B33073) Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) onto the thiophene ring could modulate electronic properties and steric interactions with biological targets.
Ethyl Linker Modification: Altering the length or rigidity of the ethyl linker could optimize the spatial orientation of the thiophene and tetrazole moieties, potentially improving binding affinity.
Thiol Group Derivatization: The thiol group is a key functional handle for creating derivatives with diverse properties. nih.gov Alkylation, oxidation, or formation of disulfides could lead to compounds with altered pharmacokinetic profiles or novel mechanisms of action. researchgate.netlookchem.com
The synthesis of these new analogues can be achieved through established synthetic methodologies for tetrazole derivatives, which are often created via [3+2] cycloaddition reactions involving organic azides and nitriles or isocyanides. researchgate.net Subsequent evaluation against various biological targets, such as bacterial or fungal enzymes, could lead to the identification of compounds with enhanced efficacy. ajgreenchem.comnih.gov
| Modification Site | Proposed Substituent/Change | Potential Impact on Biological Profile |
| Thiophene Ring (C4/C5) | Halogens (F, Cl, Br) | Increased lipophilicity, potential for halogen bonding |
| Ethyl Linker | Shorten/lengthen chain, introduce rigidity (e.g., cyclopropyl) | Optimized spatial orientation for target binding |
| 5-Thiol Group | S-Alkylation with various functional groups | Modified solubility, altered metabolic stability |
| Tetrazole Ring | N-alkylation at different positions (if starting material is varied) | Altered tautomeric equilibrium and binding modes |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. nih.govnih.gov The this compound scaffold, containing multiple pharmacophoric features, is an ideal starting point for the design of MTDLs. ub.edu
Future research could focus on creating hybrid molecules that combine the thienyl-tetrazole core with other known pharmacophores. This strategy aims to produce compounds with a broader spectrum of activity or synergistic effects. For instance, by incorporating a moiety known to inhibit a specific enzyme along with the antimicrobial properties potentially conferred by the thienyl-tetrazole structure, a dual-action agent could be developed. The design of such molecules often involves linking active fragments to create a single, chimeric compound. nih.gov
Potential MTDL strategies include:
Dual Antimicrobial-Anti-inflammatory Agents: Combining the scaffold with a known cyclooxygenase (COX) inhibitor pharmacophore could yield a compound that addresses both infection and the associated inflammation.
Anticancer Hybrids: Linking the tetrazole derivative to a fragment known to target cancer-specific pathways, such as kinase inhibition, could produce novel anti-neoplastic agents. nih.gov
Integration with Advanced Screening Platforms and High-Throughput Methodologies
To accelerate the discovery of new biological activities for this compound and its analogues, integration with advanced screening platforms is essential. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against numerous biological assays. rsc.org
The generation of diverse chemical libraries around the core scaffold can be achieved using modern synthetic techniques like multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-archives.org Specifically, isocyanide-based MCRs, such as the Ugi-azide reaction, are highly efficient for producing 1,5-disubstituted tetrazoles, enabling the creation of a large number of derivatives in a short time. nih.gov These libraries can then be subjected to HTS to identify "hit" compounds with desired activities. This combination of high-throughput synthesis and screening dramatically shortens the timeline for identifying promising lead compounds. nih.gov
| Methodology | Application to the Target Compound | Expected Outcome |
| Multicomponent Reactions (e.g., Ugi-azide) | Rapid synthesis of a diverse library of analogues | A large set of structurally related compounds for screening |
| High-Throughput Screening (HTS) | Screening the library against panels of enzymes, receptors, or cell lines | Identification of "hit" compounds with specific biological activities |
| High-Content Screening (HCS) | Cellular imaging-based assays to assess phenotypic changes | Deeper understanding of the mechanism of action at a cellular level |
Application in Chemical Probe Development for Target Validation
A well-characterized, potent, and selective small molecule can serve as a chemical probe to investigate the function of a specific protein or pathway in a biological system. Should a derivative of this compound be identified with high potency and selectivity for a particular biological target through screening efforts, it could be developed into a valuable chemical probe.
The development process would involve:
Optimization: Fine-tuning the structure to maximize potency and selectivity while minimizing off-target effects.
Functionalization: Introducing a "handle" or tag (e.g., a biotin (B1667282) or alkyne group) onto a non-critical part of the molecule. This modification allows for the subsequent isolation and identification of the biological target through techniques like affinity chromatography and mass spectrometry.
Such probes are instrumental in the early stages of drug discovery for validating that modulation of a specific target leads to a desired therapeutic effect.
Synergistic Approaches with Existing Therapeutic Modalities (in vitro)
Another promising research direction is the investigation of synergistic interactions between this compound analogues and existing drugs. In vitro combination studies are a crucial first step to identify potential benefits for combination therapies, which can enhance efficacy, reduce toxicity, and overcome drug resistance.
For example, in oncology, novel tetrazole derivatives could be tested in combination with standard chemotherapeutic agents on various cancer cell lines. nih.govnih.gov An observed synergistic effect, where the combined cell-killing effect is greater than the sum of the individual effects, would warrant further investigation. Similarly, in the context of infectious diseases, these compounds could be evaluated alongside conventional antibiotics to determine if they can lower the minimum inhibitory concentration (MIC) of the antibiotic or combat resistant bacterial strains. ajgreenchem.com These in vitro studies provide the foundational data necessary to justify more complex preclinical and clinical combination trials.
Q & A
Q. What are the standard synthetic routes for 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol, and how can reaction conditions be optimized for higher yields?
A common method involves reacting substituted phenyl isothiocyanates with sodium azide in a H₂O:EtOH (3:1) mixture under reflux, followed by acidification to precipitate the tetrazole-thiol derivative . Optimization strategies include adjusting stoichiometric ratios (e.g., NaN₃:phenyl isothiocyanate at 2.5:1), using pyridine as a catalyst, and extending reflux times (~16 hours) to ensure complete conversion. Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400 at 70–80°C) can also improve yields in subsequent alkylation steps .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Analytical validation typically combines:
- IR spectroscopy : Confirming thiol (-SH) absorption bands near 2550–2600 cm⁻¹ and tetrazole ring vibrations at 1450–1550 cm⁻¹ .
- ¹H NMR : Identifying thienyl proton resonances at δ 6.8–7.2 ppm and tetrazole-linked ethylenic protons at δ 3.5–4.5 ppm .
- HPLC : Using internal standards (e.g., 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol) with resolution ≥20 and repeatability RSD ≤1.0% for quantification .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- Avoiding inhalation/ingestion (H315/H319/H335 hazards) and using PPE (gloves, goggles).
- Conducting reactions in fume hoods due to potential sulfur-containing byproducts.
- Neutralizing acidic waste post-synthesis to prevent thiol oxidation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For example:
- Acetylcholinesterase (AChE) inhibition : Docking scores correlate with experimental IC₅₀ values from Ellman assays, where derivatives with electron-withdrawing substituents show enhanced binding .
- Antimicrobial targets : Thienyl and tetrazole moieties exhibit π-π stacking with bacterial enzyme active sites, validated by MIC assays against S. aureus and E. coli .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar tetrazole-thiol derivatives?
Discrepancies in NMR/IR spectra often arise from tautomerism (e.g., thiol ↔ thione forms) or solvent effects. Mitigation approaches include:
- Variable-temperature NMR : Observing dynamic equilibria in DMSO-d₆ at 25–80°C.
- X-ray crystallography : Resolving tautomeric states via Hirshfeld surface analysis (e.g., S···N interactions in 5-phenyltetrazole derivatives) .
- DFT calculations : Comparing experimental vs. simulated spectra to assign ambiguous peaks .
Q. How does the thienyl substituent influence the electrochemical properties of this compound?
Cyclic voltammetry reveals that the thienyl group enhances redox activity:
Q. What methodologies assess the compound’s potential as a multifunctional agent (e.g., anti-Alzheimer’s and antimicrobial)?
Integrated screening involves:
- In vitro AChE inhibition : Using Ellman’s assay (IC₅₀ values <10 µM indicate high potency) .
- Antimicrobial profiling : Broth microdilution (MIC ≤25 µg/mL for fungal strains) .
- Cytotoxicity assays : MTT testing on HEK-293 cells to confirm selectivity (therapeutic index >10) .
Q. How can structural modifications enhance the stability of this compound under physiological conditions?
Strategies include:
- Pro-drug design : Esterifying the thiol group (e.g., acetyl protection) to reduce metabolic degradation .
- Coordination complexes : Chelating with transition metals (e.g., Cu²⁺) to stabilize the tetrazole ring .
- PEGylation : Improving aqueous solubility and plasma half-life via polyethylene glycol conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
